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molecular formula C9H13ClN2O2S B2921178 N-tert-butyl-6-chloropyridine-3-sulfonamide CAS No. 622797-98-2

N-tert-butyl-6-chloropyridine-3-sulfonamide

Cat. No. B2921178
M. Wt: 248.73
InChI Key: IMOXXBWDLRALIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541455B2

Procedure details

To a mixture of 17.3 mL (165 mmol) of tert-butylamine and 69 mL (495 mmol) of TEA in 330 mL of DCM are added portionwise, at 0° C., 35 g (165 mmol) of 6-chloropyridine-3-sulfonyl chloride. After stirring for 2 hours at 0° C., the reaction medium is taken up in 600 mL of DCM, washed with water (1 L), saturated NaHCO3 solution (1 L) and brine (1 L), dried over Na2SO4, filtered and concentrated under reduced pressure. 32.4 g of N-tertbutyl-6-chloropyridine-3-sulfonamide are obtained in the form of a white solid.
Quantity
17.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
69 mL
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[Cl:6][C:7]1[N:12]=[CH:11][C:10]([S:13](Cl)(=[O:15])=[O:14])=[CH:9][CH:8]=1>C(Cl)Cl>[C:1]([NH:5][S:13]([C:10]1[CH:11]=[N:12][C:7]([Cl:6])=[CH:8][CH:9]=1)(=[O:15])=[O:14])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
17.3 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
TEA
Quantity
69 mL
Type
reactant
Smiles
Name
Quantity
330 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added portionwise, at 0° C.
WASH
Type
WASH
Details
washed with water (1 L), saturated NaHCO3 solution (1 L) and brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 32.4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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